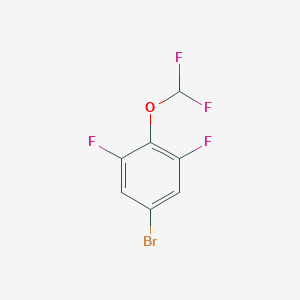

5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a similar compound, 5-bromo-2-(difluoromethoxy)pyridine, has been reported . The molecular formula is C6H4BrF2NO, and the InChI code is 1S/C6H4BrF2NO/c7-4-1-2-5(10-3-4)11-6(8)9/h1-3,6H .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 5-bromo-2-(difluoromethoxy)pyridine, have been reported. The molecular weight is 224.00 g/mol, and it has a topological polar surface area of 22.1 Ų .Applications De Recherche Scientifique

Regioflexible Substitution and Organic Synthesis

The compound demonstrates the versatility and efficiency of modern organometallic methods in the selective conversion of fluorobenzene derivatives into various benzoic acids and bromobenzoic acids. This showcases the compound's role in facilitating complex organic synthesis processes through regiocontrolled monodebromination and other substitution reactions, highlighting its utility in accessing a wide range of synthetically valuable compounds (Schlosser & Heiss, 2003).

Photodissociation Studies

Research on the photodissociation of bromofluorobenzenes, including structures similar to 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene, reveals insights into the mechanisms of C-Br bond breaking under light exposure. This investigation is crucial for understanding the photochemical behavior of halogenated aromatic compounds, potentially informing photostability and degradation pathways in various applications (Borg, 2007).

Synthesis and Chemical Transformations

The compound and its derivatives are key precursors in diverse organic transformations, offering pathways to synthesize dibromobenzenes and other fluorinated aromatics. These methodologies underscore the compound's significance in enabling access to a broad spectrum of chemicals necessary for further research and development in organic chemistry (Diemer, Leroux, & Colobert, 2011).

Electrophilic Aromatic Substitution Reactions

Studies on electrophilic aromatic substitution reactions facilitated by compounds like 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene provide foundational knowledge for synthetic strategies. These reactions are essential for constructing complex molecular architectures, demonstrating the compound's utility in synthetic organic chemistry (Heiss, Marzi, & Schlosser, 2003).

Advanced Materials Synthesis

Research into the synthesis of advanced materials, including the creation of triazidobenzenes from fluorobenzene derivatives, showcases potential applications in polymer chemistry and organic synthesis. This highlights the compound's role in the development of new materials with specific photoactive and magnetic properties (Chapyshev & Chernyak, 2013).

Mécanisme D'action

Target of Action

Brominated compounds like bromodeoxyuridine (brdu), which has a similar structure, are known to be incorporated into dna during replication . This suggests that the compound could interact with DNA or associated replication machinery.

Mode of Action

It’s plausible that it might behave similarly to brdu, which is incorporated into dna in place of thymidine during the s phase of the cell cycle . This incorporation can be detected using specific antibodies, allowing for the identification of cells that have recently undergone DNA replication .

Biochemical Pathways

The incorporation of brdu into dna can affect dna replication and repair pathways

Pharmacokinetics

It’s predicted to have high gi absorption and be bbb permeant . Its lipophilicity is also predicted to be moderate, which could impact its bioavailability .

Result of Action

The incorporation of brdu into dna can lead to mutations . If 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene behaves similarly, it could potentially cause genetic changes in cells where it’s incorporated.

Propriétés

IUPAC Name |

5-bromo-2-(difluoromethoxy)-1,3-difluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIBINAQRAEVEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)OC(F)F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627753 |

Source

|

| Record name | 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene | |

CAS RN |

181806-67-7 |

Source

|

| Record name | 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B171704.png)

![3-Chloro-4-methylbenzo[b]thiophene](/img/structure/B171711.png)

![(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B171721.png)

![2-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B171744.png)